Cas no 300574-86-1 (2,4,6-tris(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide)
2,4,6-tris(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide, 2,4,6-tris(1-methylethyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)-
- 2,4,6-Tris(propan-2-yl)-n-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide
- 2,4,6-tris(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide
-
- MDL: MFCD00562811
- Inchi: 1S/C24H42N2O2S/c1-15(2)18-11-20(16(3)4)22(21(12-18)17(5)6)29(27,28)25-19-13-23(7,8)26-24(9,10)14-19/h11-12,15-17,19,25-26H,13-14H2,1-10H3
- InChI Key: ZFJDIERUUVCKKG-UHFFFAOYSA-N
- SMILES: S(C1C(=CC(C(C)C)=CC=1C(C)C)C(C)C)(NC1CC(C)(C)NC(C)(C)C1)(=O)=O
Computed Properties
- Exact Mass: 422.29669976g/mol
- Monoisotopic Mass: 422.29669976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 612
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 66.6Ų
Experimental Properties
- Density: 1.05±0.1 g/cm3(Predicted)
- Boiling Point: 488.0±55.0 °C(Predicted)
- pka: 11.78±0.60(Predicted)
2,4,6-tris(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26622196-0.05g |
2,4,6-tris(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide |
300574-86-1 | 95% | 0.05g |
$179.0 | 2023-09-12 | |
| Enamine | EN300-26622196-0.1g |
2,4,6-tris(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide |
300574-86-1 | 95% | 0.1g |
$268.0 | 2023-09-12 | |
| Enamine | EN300-26622196-0.25g |
2,4,6-tris(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide |
300574-86-1 | 95% | 0.25g |
$383.0 | 2023-09-12 | |
| Enamine | EN300-26622196-0.5g |
2,4,6-tris(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide |
300574-86-1 | 95% | 0.5g |
$601.0 | 2023-09-12 | |
| Enamine | EN300-26622196-1.0g |
2,4,6-tris(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide |
300574-86-1 | 95% | 1g |
$770.0 | 2023-05-30 | |
| Enamine | EN300-26622196-2.5g |
2,4,6-tris(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide |
300574-86-1 | 95% | 2.5g |
$1509.0 | 2023-09-12 | |
| Enamine | EN300-26622196-5.0g |
2,4,6-tris(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide |
300574-86-1 | 95% | 5g |
$2235.0 | 2023-05-30 | |
| Enamine | EN300-26622196-10.0g |
2,4,6-tris(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide |
300574-86-1 | 95% | 10g |
$3315.0 | 2023-05-30 | |
| Aaron | AR01Y5PN-50mg |
2,4,6-tri(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
300574-86-1 | 95% | 50mg |
$272.00 | 2025-02-14 | |
| Aaron | AR01Y5PN-100mg |
2,4,6-tri(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
300574-86-1 | 95% | 100mg |
$394.00 | 2025-02-14 |
2,4,6-tris(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide Related Literature
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 2,4,6-tris(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide
Research Brief on 2,4,6-tris(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide (CAS: 300574-86-1)
The compound 2,4,6-tris(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide (CAS: 300574-86-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, mechanism of action, and potential applications in drug development.
Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and neurodegenerative diseases. The bulky isopropyl and tetramethylpiperidine groups confer steric hindrance, which is critical for its selective binding to target proteins. Computational modeling and X-ray crystallography have provided insights into its binding affinity and interaction with active sites, further elucidating its mechanism of action.
In vitro and in vivo studies have demonstrated promising results, with the compound showing efficacy in reducing oxidative stress and inflammation in neuronal cells. These findings suggest its potential as a lead candidate for the treatment of conditions such as Alzheimer's disease and multiple sclerosis. However, further pharmacokinetic and toxicological studies are required to assess its safety and bioavailability.
The synthesis of 2,4,6-tris(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide involves a multi-step process, with recent advancements focusing on improving yield and purity. Green chemistry approaches, such as solvent-free reactions and catalytic methods, are being explored to enhance the sustainability of its production. These innovations are critical for scaling up manufacturing while minimizing environmental impact.
In conclusion, 2,4,6-tris(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide represents a promising compound with significant therapeutic potential. Ongoing research is expected to further validate its applications and optimize its pharmacological properties, paving the way for its eventual clinical use.
300574-86-1 (2,4,6-tris(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)